4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core linked to a sulfamoyl group and a 1,3,4-oxadiazole ring substituted with a pyridin-4-yl moiety. The sulfamoyl group is further modified with benzyl and ethyl substituents.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-2-28(16-17-6-4-3-5-7-17)33(30,31)20-10-8-18(9-11-20)21(29)25-23-27-26-22(32-23)19-12-14-24-15-13-19/h3-15H,2,16H2,1H3,(H,25,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDXNMJLHOSDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Chlorosulfonyl)benzoic Acid
4-(Chlorosulfonyl)benzoic acid serves as the precursor for sulfonamide formation. The chlorosulfonation of benzoic acid derivatives is typically achieved using chlorosulfonic acid under controlled conditions.
Reaction Conditions
Benzyl(ethyl)sulfamoyl Group Installation
The sulfonyl chloride intermediate reacts with benzyl(ethyl)amine to form the sulfonamide. This step requires a base to neutralize HCl byproducts.
Procedure
- Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equiv) in anhydrous dichloromethane.
- Add benzyl(ethyl)amine (1.2 equiv) dropwise at 0°C.
- Introduce triethylamine (2.0 equiv) to scavenge HCl.
- Stir at room temperature for 12 hours.
- Isolate via aqueous workup and recrystallization from ethanol.
Data Table 1: Sulfonamide Synthesis Optimization
5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine Synthesis
The 1,3,4-oxadiazole ring is constructed via cyclization of pyridine-4-carbohydrazide with carbon disulfide.
Hydrazide Preparation
Pyridine-4-carboxylic acid is converted to its hydrazide derivative using thionyl chloride and hydrazine hydrate.
Reaction Conditions
Oxadiazole Cyclization
The hydrazide undergoes cyclization with carbon disulfide in basic conditions to form the 1,3,4-oxadiazole ring.
Procedure
- Suspend pyridine-4-carbohydrazide (1.0 equiv) in ethanol.
- Add carbon disulfide (1.5 equiv) and potassium hydroxide (2.0 equiv).
- Reflux for 8–10 hours until H₂S evolution ceases.
- Acidify with acetic acid and isolate via filtration.
Data Table 2: Oxadiazole Synthesis Variations
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | KOH | NaOH | KOH |
| Solvent | Ethanol | DMF | Ethanol |
| Reaction Time | 10 hours | 8 hours | 8–10 hours |
| Yield | 72% | 68% | 72% |
| Source |
Amide Coupling for Final Assembly
The sulfonamide and oxadiazole intermediates are coupled via a carbodiimide-mediated reaction.
Activation of Carboxylic Acid
4-[Benzyl(ethyl)sulfamoyl]benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Procedure
- Dissolve 4-[benzyl(ethyl)sulfamoyl]benzoic acid (1.0 equiv) in N,N-dimethylformamide.
- Add EDC (1.2 equiv) and HOBt (1.2 equiv) at 0°C.
- Stir for 30 minutes to form the active ester.
- Introduce 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine (1.0 equiv).
- React at room temperature for 24 hours.
Data Table 3: Coupling Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling Agent | EDC/HOBt | DCC/DMAP | EDC/HOBt |
| Solvent | DMF | Dichloromethane | DMF |
| Temperature | RT | 0°C → RT | RT |
| Yield | 65% | 58% | 65% |
| Source |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to achieve >95% purity.
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.82 (d, 2H, pyridine-H), 7.92–7.85 (m, 4H, aromatic-H), 4.32 (s, 2H, benzyl-CH₂), 3.45 (q, 2H, ethyl-CH₂), 1.12 (t, 3H, ethyl-CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1220 cm⁻¹ (C-N).
- HPLC : Retention time 12.3 min (C18 column, MeOH/H₂O 70:30).
Yield Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance reaction rates for coupling steps, while ethanol improves oxadiazole cyclization yields.
Catalytic Additives
Triethylamine in sulfonamide synthesis and molecular sieves in coupling reactions reduce side-product formation.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Structural Features
The compound features a benzamide core with a sulfamoyl group and a pyridine-substituted oxadiazole ring, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of sulfonamides can inhibit carbonic anhydrase IX, which is overexpressed in various cancers. The inhibition of this enzyme has been linked to reduced tumor growth and increased apoptosis in cancer cells, particularly in breast cancer models .
Case Study: Enzyme Inhibition
A study demonstrated that certain sulfonamide derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating strong inhibitory activity. Additionally, these compounds induced significant apoptosis in MDA-MB-231 breast cancer cells .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Similar sulfonamide derivatives have been evaluated for their antibacterial and anti-biofilm activities. The mechanism often involves the inhibition of bacterial growth through the interference with essential enzymes .
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and interactions depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
The following table highlights key structural differences and similarities with related compounds:
Key Structural and Functional Insights
Substitution with methyl (LMM5) reduces steric hindrance, improving binding to Trr1’s active site .
Biological Activity :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | LMM5 | LMM11 | VNI |
|---|---|---|---|---|
| Molecular Weight | ~502.5 g/mol | ~529.6 g/mol | ~507.6 g/mol | ~498.3 g/mol |
| LogP (Predicted) | ~3.5 | ~3.8 | ~3.2 | ~4.1 |
| Solubility | Low (DMSO required) | Low (0.5% DMSO + surfactant) | Low (similar to LMM5) | Moderate (aqueous stability) |
Biological Activity
4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 453.51 g/mol. The structure features a sulfamoyl group linked to a benzamide moiety and a pyridine-linked oxadiazole, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the benzamide and subsequent introduction of the sulfamoyl and oxadiazole groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. In particular, derivatives have shown significant activity against various bacterial strains. For instance, compounds derived from similar structures exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Antifungal Activity
The compound has also been evaluated for antifungal activity. A related study indicated that certain derivatives demonstrated larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L and exhibited fungicidal activities against several fungal strains, including Botrytis cinerea .
| Compound | Activity Type | IC50 (μM) |
|---|---|---|
| 6a | Antitubercular | 1.35 |
| 6e | Antitubercular | 2.18 |
| 7h | Antifungal | EC50: 11.61 |
| 7m | Antifungal | EC50: 17.39 |
Case Studies
- Antitubercular Activity : A series of novel benzamide derivatives were synthesized and tested for their antitubercular activity. Among them, several compounds exhibited promising results with low cytotoxicity towards human cells .
- Fungicidal Efficacy : In another study focusing on fungicidal activity, compounds related to the target structure showed effective inhibition against Botrytis cinerea, with some achieving over 90% inhibition at specific concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The sulfamoyl group enhances solubility and bioavailability.
- The pyridine ring contributes to interaction with biological targets, possibly through hydrogen bonding or π-stacking interactions.
- The oxadiazole moiety is known for its ability to stabilize interactions with proteins involved in pathogenic processes.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide?
- Methodological Answer : The synthesis involves three key steps:
Oxadiazole Ring Formation : Cyclization of a hydrazide intermediate (e.g., pyridine-4-carboxylic hydrazide) with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or PPA) .
Benzamide Attachment : Coupling the oxadiazole intermediate with a benzoyl chloride derivative using a base like triethylamine to facilitate amide bond formation .
Sulfamoyl Group Introduction : Reacting the intermediate with benzyl(ethyl)sulfonamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the sulfonamide bond .
- Critical Parameters : Solvent choice (e.g., DMF for polar aprotic conditions), temperature control (often 0–5°C during exothermic steps), and purification via column chromatography.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) are common .
- Spectroscopy :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and 1150–1250 cm⁻¹ (sulfonamide S=O) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~504.5 g/mol) .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined after 24-hour incubation .
- Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., tyrosine kinase) using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers optimize sulfamoyl group introduction to improve yield?
- Methodological Answer :
- Reagent Selection : Replace EDCI with HATU (higher coupling efficiency) in anhydrous DCM under nitrogen atmosphere .
- Solvent Optimization : Use DMF instead of THF to enhance solubility of sulfonamide intermediates .
- Yield Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and isolate intermediates at 70% conversion to minimize side reactions .
- Data Analysis : Compare yields (HPLC area%) across 3–5 trials to identify statistically significant improvements (p < 0.05 via t-test).
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization :
- Normalize cell viability assays using identical seeding densities (e.g., 5,000 cells/well) and serum-free conditions .
- Include positive controls (e.g., doxorubicin for anticancer assays) to validate experimental conditions .
- Structural Analog Comparison : Test derivatives lacking the pyridinyl or sulfamoyl groups to isolate pharmacophoric contributions .
- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to assess heterogeneity (I² statistic) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; PDB ID: 1M17). Focus on hydrogen bonds between the sulfamoyl group and Lys721 .
- QSAR Modeling : Apply CoMFA/CoMSIA on a dataset of 20 analogs to identify critical descriptors (e.g., logP, polar surface area) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
Q. How can researchers address low solubility in pharmacological assays?
- Methodological Answer :
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.1% Tween-80 .
- Nanoparticle Formulation : Use PLGA nanoparticles (size ~150 nm via dynamic light scattering) for sustained release in vivo .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility (target >50 µM) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Methodological Workflow :
Dose-Response Validation : Repeat assays with 10-dose curves (0.1–100 µM) to confirm IC₅₀ trends .
Proteomics Profiling : Perform LC-MS/MS on treated vs. untreated cells to identify differential protein expression (e.g., apoptosis markers like caspase-3) .
Resistance Mechanisms : Evaluate ABC transporter activity (e.g., P-gp efflux) via calcein-AM assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
